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5-oxododecanoic Acid

Flavor chemistry Formulation science Physical chemistry

5-Oxododecanoic acid (syn. 5-ketolauric acid, 5-oxolauric acid), CAS 3637-16-9, is a medium-chain oxo fatty acid with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.3 g/mol.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 3637-16-9
Cat. No. B1622940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxododecanoic Acid
CAS3637-16-9
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCCC(=O)O
InChIInChI=1S/C12H22O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h2-10H2,1H3,(H,14,15)
InChIKeyWTQMFERWXACENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxododecanoic Acid (CAS 3637-16-9) – Identity, Class, and Procurement-Relevant Profile


5-Oxododecanoic acid (syn. 5-ketolauric acid, 5-oxolauric acid), CAS 3637-16-9, is a medium-chain oxo fatty acid with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.3 g/mol. It carries a ketone group at the fifth carbon of the dodecanoic acid backbone [1]. The compound occurs naturally as a microbial metabolite of Lactobacillus plantarum and is listed in the Pherobase as a semiochemical utilized by certain species [2][3]. It is recognized as a Generally Recognized as Safe (GRAS) flavoring substance by FEMA (No. 4458) and has been evaluated by JECFA (No. 1963) with no safety concern at current intake levels [4]. Its organoleptic profile is described as a waxy solid with a peaches-and-cream-like aroma, and it is very slightly soluble in water but soluble in ethanol [5].

Why 5-Oxododecanoic Acid Cannot Be Interchanged with Shorter-Chain or Positional Oxo-Fatty-Acid Analogs


Medium-chain oxo fatty acids form a structurally homologous series, yet chain length and the position of the ketone group exert a decisive influence on key procurement-relevant parameters: melting point, lipophilicity (logP), organoleptic character, and biological activity spectrum. Substituting 5-oxododecanoic acid (C12, 5-oxo) with the widely available 5-oxodecanoic acid (C10, 5-oxo) alters the melting point by approximately 15 °C and the logP by roughly one unit, directly impacting solid-handling characteristics and partitioning behavior in formulation . The positional isomer 4-oxododecanoic acid would yield γ-lactones upon reduction rather than the δ-lactones accessible from the 5-oxo isomer, changing the flavor-compound outcome entirely [1]. In antifungal applications, the C12 5-oxo chain length appears critical within the synergistic natural mixture identified in L. plantarum fermentation; shorter- or longer-chain analogs were not detected as active components in that system [2]. Generic substitution without experimental validation therefore risks loss of the specific physical, sensory, and bioactivity profile for which this compound is procured.

Quantitative Differentiation Evidence: 5-Oxododecanoic Acid Versus Closest Analogs


Melting Point Elevation Versus 5-Oxodecanoic Acid (C10 Analog) Alters Solid-Handling and Formulation Windows

5-Oxododecanoic acid (C12) exhibits a melting point of 68–72 °C, approximately 15 °C higher than the C10 analog 5-oxodecanoic acid, which melts at 53–58 °C . This difference means that at ambient temperatures (20–25 °C), 5-oxododecanoic acid remains a fully solid waxy material, whereas 5-oxodecanoic acid is closer to its softening range and can appear as a semi-solid or sticky solid depending on ambient conditions. The higher melting point of the C12 compound provides a more robust solid-dose handling window for flavor compounding and powder blending operations.

Flavor chemistry Formulation science Physical chemistry

LogP Difference of ~1 Unit Versus 5-Oxodecanoic Acid Dictates Lipid-Phase Partitioning and Flavor Release

The calculated logP (octanol/water partition coefficient) of 5-oxododecanoic acid is 3.05, whereas the C10 analog 5-oxodecanoic acid has a logP of approximately 2.0 (estimated 1.97–2.39 depending on source) . This ~1 log unit difference corresponds to approximately a 10-fold difference in the octanol/water partition ratio, meaning that at equilibrium, 5-oxododecanoic acid partitions roughly 10× more strongly into a lipid phase compared with the C10 analog. This has direct consequences for flavor release kinetics in complex food matrices, where higher logP compounds are retained longer in the lipid fraction and exhibit slower, more sustained aroma release.

Flavor delivery Lipophilicity Partitioning

Antifungal Shelf-Life Extension in a Real Food Matrix: 2.45-Fold Increase Versus Untreated Control

In a study by Ryu et al. (2014), the SPE-purified culture supernatant of Lactobacillus plantarum HD1—in which 5-oxododecanoic acid was identified by ESI-MS and NMR as one of three active antifungal compounds—was applied to Korean draft rice wine [1]. The treated product showed no visible film-forming yeast growth until 27 days of incubation at 10 °C, compared with 11 days for the untreated control. This represents a 2.45-fold extension of the mold-free shelf life (27 days vs. 11 days). Importantly, the effect was achieved without any sterilization process, at an addition level equivalent to 2.5% (v/v) of the original culture supernatant. The other two identified active compounds were 3-hydroxydecanoic acid and 3-hydroxy-5-dodecenoic acid, indicating that 5-oxododecanoic acid acts within a synergistic natural antifungal mixture rather than as a stand-alone agent.

Food preservation Antifungal activity Biopreservation

Independent Regulatory Safety Clearance for Food Use (FEMA 4458 / JECFA 1963) Differentiates from Non-GRAS Oxo-Fatty Acids

5-Oxododecanoic acid holds a distinct regulatory identity with FEMA No. 4458 and JECFA No. 1963, with the JECFA evaluation (2010, Session 73) concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. While its C10 analog 5-oxodecanoic acid is also GRAS (FEMA 4456, JECFA 1960), the two compounds are regulated and listed separately, reflecting their different chemical identities. Many other oxo fatty acids (e.g., 4-oxododecanoic acid, CAS 4144-55-2) do not appear in the FDA EAFUS database or hold FEMA GRAS status, meaning they cannot be used as flavoring substances in U.S. food products without a separate regulatory filing. This regulatory distinction provides a procurement-driven advantage for applications in the food and beverage industry.

Regulatory compliance Food safety Flavor procurement

Semiochemical Function Not Shared by Non-Oxo Saturated Fatty Acids Such as Lauric Acid

5-Oxododecanoic acid is recorded in the Pherobase as a semiochemical—a compound utilized by species in their chemical communication system [1]. This functional annotation is absent for the parent saturated fatty acid, dodecanoic acid (lauric acid), which, despite its known antimicrobial properties, is not catalogued as a semiochemical in the same database [2]. The ketone functional group at position 5 likely confers the specific molecular recognition required for chemosensory receptor binding. While the Pherobase entry does not provide quantitative electrophysiological or behavioral data, the presence of the compound in a curated semiochemical database represents a qualitatively distinct application domain that is not served by non-oxo medium-chain fatty acids.

Semiochemistry Chemical ecology Pheromone research

Procurement-Linked Application Scenarios for 5-Oxododecanoic Acid Based on Quantitative Differentiation Evidence


Industrial Flavor Compounding Requiring a Higher-Melting, GRAS-Cleared Solid Flavor Ingredient

Flavor houses seeking a ketone-containing fatty acid flavor ingredient with a melting point sufficiently above ambient temperature to ensure free-flowing solid handling will benefit from 5-oxododecanoic acid (MP 68–72 °C) over 5-oxodecanoic acid (MP 53–58 °C) . The higher melting point, coupled with its GRAS status (FEMA 4458) and 'peaches and cream' aroma profile, makes it suitable for dry-blended flavor systems where clumping or softening of the flavor raw material during storage is unacceptable [1].

Natural Biopreservative Research Leveraging Validated Food-Matrix Antifungal Efficacy

Research groups developing clean-label biopreservatives for fermented beverages can procure 5-oxododecanoic acid as a reference standard or as part of a characterized antifungal mixture, based on the Ryu et al. (2014) demonstration of 2.45-fold shelf-life extension (11 to 27 days at 10 °C) in Korean draft rice wine [2]. The compound is one of three synergistically active metabolites identified from L. plantarum HD1, providing a defined starting point for formulation optimization or structure–activity relationship studies rather than screening uncharacterized microbial supernatants.

Chemical Ecology and Semiochemical Research Targeting Oxo-Fatty-Acid-Mediated Signaling

Investigators studying insect chemical communication or plant–insect interactions can select 5-oxododecanoic acid based on its annotation in the Pherobase as a semiochemical, a functional attribute not shared by the non-oxo parent lauric acid [3]. The compound can serve as an analytical standard for GC-MS or electrophysiological (EAG/GC-EAD) studies aimed at identifying or confirming the role of oxo fatty acids in semiochemical blends, or as a synthetic intermediate for the preparation of derivatives with enhanced volatility or receptor affinity.

Biocatalytic Lactone Synthesis Using 5-Oxo Fatty Acids as Prochiral Substrates

By class-level inference from the demonstrated asymmetric reduction of 5-oxodecanoic acid to (R)-δ-decalactone (95% ee) using carbonyl reductase SmCR [4], 5-oxododecanoic acid can be evaluated as a prochiral substrate for the biocatalytic synthesis of δ-dodecalactone, a high-value flavor lactone. The 5-oxo position on the C12 chain is structurally analogous to the C10 substrate validated in the enzymatic system, making procurement of the C12 oxo acid a logical step for labs extending the substrate scope of ketoreductases or P450 monooxygenases toward longer-chain δ-lactones.

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